2-Iminothiolane

描述

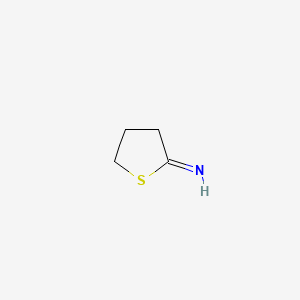

Structure

3D Structure

属性

IUPAC Name |

thiolan-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c5-4-2-1-3-6-4/h5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHYKKNIIGEXAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)SC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984006 |

Source

|

| Record name | Thiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6539-14-6 |

Source

|

| Record name | 2(3H)-Thiophenimine, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iminothiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iminothiolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FP46MY9AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction of 2-Iminothiolane with Primary Amines

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the chemical mechanism, reaction kinetics, and practical considerations for the modification of primary amines using 2-iminothiolane, commonly known as Traut's Reagent. The process, known as thiolation, is a fundamental technique in bioconjugation, enabling the introduction of reactive sulfhydryl (-SH) groups into proteins, peptides, and other biomolecules for subsequent cross-linking, labeling, or immobilization.

Core Reaction Mechanism: Thiol Introduction via Amidination

This compound is a cyclic thioimidate compound that reacts specifically and efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1][2] The fundamental mechanism involves a nucleophilic attack by the unprotonated primary amine on the electrophilic carbon of the cyclic thioimidate ester.[1] This attack leads to the opening of the five-membered ring, resulting in the formation of a stable 4-mercaptobutyramidine group.[1][3] A key advantage of this reaction is that the resulting amidine group retains a positive charge at physiological pH, thus preserving the native charge of the modified protein.[1][4] The reaction is typically rapid, often completed within an hour at room temperature.[5]

Caption: Primary reaction mechanism of this compound with a primary amine.

Secondary Reaction: Instability and Cyclization of the Thiol Adduct

While the initial thiolation is efficient, the resulting 4-mercaptobutyramidine product can be unstable under certain conditions.[3] The newly formed sulfhydryl group can act as an intramolecular nucleophile, attacking the amidine carbon. This leads to a cyclization reaction that eliminates ammonia (NH₃) and forms an N-substituted this compound.[3][6] This secondary reaction is undesirable as it results in the loss of the reactive free thiol, rendering the molecule incapable of forming disulfide or thioether bonds in subsequent conjugation steps.[7]

The rate of this decay is a first-order process and is highly dependent on the pKa of the original amine.[3] Thiol adducts derived from amines with lower pKa values (e.g., α-amino groups in peptides, ~pKa 8) decay more rapidly than those from amines with higher pKa values (e.g., the ε-amino group of lysine, ~pKa 9.5).[3] For instance, at pH 8 and 23°C, half-lives can range from 0.3 to 3 hours.[3] This instability underscores the critical need to use the thiolated product immediately or to "cap" the sulfhydryl group to prevent this intramolecular reaction.[3] The decay can be prevented by acidifying the solution to pH 3-4 or by forming a disulfide bond.[3]

Caption: Undesirable secondary reaction leading to the loss of the free sulfhydryl group.

Data Presentation: Quantitative Reaction Parameters

The efficiency and specificity of the thiolation reaction are governed by several key parameters. The following table summarizes the recommended conditions for modifying proteins with this compound.

| Parameter | Recommended Conditions | Notes | Citations |

| pH | 7.0 - 10.0 | The reaction is most efficient in this range. At lower pH, the primary amine is protonated and non-nucleophilic. At higher pH, hydrolysis of the reagent can occur, and slow reaction with hydroxyl groups is possible. | [1][2][4] |

| Buffer System | Amine-free buffers (e.g., PBS, Borate, HEPES) | Buffers containing primary amines like Tris or glycine will compete with the target molecule for reaction with this compound. | [1][5] |

| Molar Excess | 2- to 20-fold molar excess of 2-IT over protein | The optimal ratio depends on the protein concentration, number of available amines, and desired level of thiolation and should be determined empirically. | [1][4] |

| Temperature | 20-25°C (Room Temp) or 4°C | The reaction proceeds faster at room temperature. Lower temperatures can be used to slow the reaction and potentially minimize side reactions. | [1][8] |

| Reaction Time | 30 - 60 minutes | Most reactions are complete within one hour. Longer incubation times may not significantly increase thiolation and can promote the undesirable cyclization side reaction. | [1][9] |

| Additives | 1-5 mM EDTA | A chelating agent like EDTA is recommended to prevent the oxidation of the newly introduced sulfhydryl groups into disulfide bonds. | [1][4] |

| Stability | Use Immediately | The generated thiol group is prone to oxidation and intramolecular cyclization. The thiolated protein should be used immediately for the next conjugation step. | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in bioconjugation. Below are generalized protocols for protein thiolation and subsequent analysis.

This protocol describes a general procedure for introducing sulfhydryl groups into a protein using this compound.

-

Buffer Exchange: Ensure the protein solution (typically 1-10 mg/mL) is in an amine-free buffer (e.g., PBS, 0.1 M Borate) at a pH between 7.0 and 9.0. If the protein is in a buffer containing amines (like Tris), it must be exchanged via dialysis or a desalting column.[1][8]

-

Add Chelator: Add EDTA to the protein solution to a final concentration of 1-5 mM to prevent oxidation of sulfhydryls.[4]

-

Prepare this compound: Immediately before use, prepare a stock solution of this compound in the same amine-free buffer.

-

Initiate Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring or vortexing.[1]

-

Incubate: Allow the reaction to proceed for 60 minutes at room temperature.[1][9]

-

Purification: Immediately remove excess, unreacted this compound and byproducts using a desalting column (e.g., SpinOut™ GT-600) equilibrated with an amine-free buffer containing EDTA.[1][4]

-

Immediate Use: The purified, thiolated protein is now ready for immediate use in subsequent conjugation reactions.[1]

This protocol determines the concentration of free sulfhydryl groups in the modified protein.

-

Prepare DTNB Solution: Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

-

Generate Standard Curve: Prepare a standard curve using a known concentration of a sulfhydryl-containing compound, such as cysteine.

-

Assay Sample: Add a known amount of the thiolated protein to the DTNB solution.

-

Measure Absorbance: After a brief incubation (e.g., 15 minutes), measure the absorbance at 412 nm.

-

Calculate Concentration: Determine the concentration of sulfhydryl groups in the protein sample by comparing its absorbance to the standard curve.[1][10]

This protocol outlines the conjugation of the newly thiolated protein to a maleimide-activated molecule (e.g., an antibody-drug conjugate).

-

Prepare Maleimide-Activated Molecule: Dissolve the maleimide-containing molecule in a suitable conjugation buffer (e.g., PBS, pH 6.5-7.5).

-

Combine Reactants: Immediately combine the freshly purified thiolated protein with the maleimide-activated molecule. A 1:1 molar ratio is a common starting point.[1]

-

Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1][8]

-

Quench Reaction (Optional): The reaction can be stopped by adding a small molecule containing a free sulfhydryl, such as cysteine or β-mercaptoethanol.[1]

-

Purify Conjugate: Purify the final protein conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted components.[1][8]

Mandatory Visualizations: Workflows and Logic

Caption: A typical experimental workflow for protein thiolation and subsequent conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Caution in the use of this compound (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Traut's Reagent: Chemical Properties, Stability, and Applications

Traut's reagent, chemically known as 2-iminothiolane hydrochloride (2-IT), is a versatile and widely used reagent for introducing sulfhydryl (-SH) groups into molecules by reacting with primary amines (-NH₂). This process, known as thiolation, is a cornerstone of bioconjugation chemistry, enabling the cross-linking, labeling, and immobilization of proteins, peptides, and other biomolecules.[1][2][3] A key advantage of Traut's reagent is that the resulting amidine linkage preserves the positive charge of the original primary amine, thus minimizing disturbances to the native charge properties of the modified molecule.[1][3][4]

This guide provides a comprehensive overview of the chemical properties, stability, and common experimental protocols associated with Traut's reagent, designed for professionals in research and drug development.

Chemical and Physical Properties

Traut's reagent is a cyclic thioimidate compound that is typically supplied as a white, crystalline, water-soluble hydrochloride salt.[5][6] Its reactivity is centered on the electrophilic carbon atom in the ring, which is readily attacked by nucleophilic primary amines.

Physicochemical Data

The fundamental properties of Traut's reagent (this compound hydrochloride) are summarized in the table below. This data is essential for preparing stock solutions, determining concentrations, and designing reaction protocols.

| Property | Value | Source(s) |

| Alternative Names | This compound, 2-IT | [7] |

| Molecular Formula | C₄H₇NS·HCl | [7] |

| Molecular Weight | 137.63 g/mol | [4][7][8] |

| CAS Number | 4781-83-3 | [6][7] |

| Appearance | White crystalline powder/solid | [4][5] |

| Melting Point | 198-201 °C | [2] |

| Solubility | Soluble in water, methanol, and DMSO | [5][6][7][8] |

| Water Solubility | 100 mg/mL | [2] |

| DMSO Solubility | 24 mg/mL (174.38 mM) | [9] |

| Absorption Maximum (λmax) | 248 nm (in 0.1M HCl) | [7] |

| Molar Extinction Coefficient (ε) | 8840 M⁻¹cm⁻¹ (in 0.1M HCl) | [7] |

| Purity | ≥ 95-98% | [4] |

| Spacer Arm Length | 8.1 Å | [4][6][10] |

Reaction Mechanism

Traut's reagent reacts efficiently with primary amines over a pH range of 7 to 10.[1][2][6][8] The reaction involves the nucleophilic attack of the amine on the thioimidate ring, leading to ring opening and the formation of a stable amidine bond with a terminal sulfhydryl group.

While the primary target is amino groups, reactions with aliphatic and phenolic hydroxyl groups can occur, especially at high pH. However, this reaction is approximately 100-fold slower than the reaction with amines and is generally negligible when primary amines are present.[1][3][5]

Stability and Handling

Proper storage and handling of Traut's reagent are critical to ensure its reactivity and prevent degradation.

Storage

Traut's reagent is sensitive to moisture and should be stored under desiccated conditions at 2-8°C.[3][7][11] When stored as a solid, it is relatively stable. For long-term storage of solutions, it is recommended to store them at -20°C (pure form) or -80°C (in solvent).[9] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation.[3]

Solution Stability and Hydrolysis

The stability of Traut's reagent in solution is highly dependent on pH.

-

Acidic/Neutral pH: The reagent is very stable in acidic or neutral buffers that do not contain primary amines.[1]

-

Alkaline pH: In alkaline buffers, the reagent undergoes hydrolysis, which is the primary degradation pathway. However, this hydrolysis is relatively slow compared to its rapid reaction with primary amines.[1]

The table below summarizes quantitative stability and reactivity data.

| Condition | Parameter | Value | Notes | Source(s) |

| 50mM Triethanolamine, pH 8.0 | Hydrolysis Half-life | ~60 minutes | This is the rate of reagent degradation in the absence of a target amine. | [1] |

| 50mM Triethanolamine, pH 8.0 | Reaction Half-life (with 20mM Glycine) | ~5 minutes | Demonstrates the reaction with amines is much faster than hydrolysis. | [1] |

| PBS/D₂O, pH 7.4 | Hydrolysis | 33% over 12 hours | Data for a derivative, but suggests moderate stability in physiological buffer. | [12] |

| pH 7.8 | Product Instability | Unstable | The generated thiol product can cyclize, leading to the loss of ammonia. | [13] |

| Acidic pH | Product Stability | Stable | The generated thiol product is stable at acidic pH. | [13] |

Experimental Protocols

The following section provides a detailed, generalized protocol for the thiolation of proteins using Traut's reagent. The exact parameters, such as the molar excess of the reagent, may need to be optimized for specific applications.

General Protein Thiolation Workflow

The process involves dissolving the protein in a suitable buffer, adding Traut's reagent to initiate the reaction, allowing it to incubate, and finally, removing the excess reagent to obtain the purified, thiolated protein.

Detailed Methodology

A. Materials and Buffers:

-

Protein: The protein to be modified should be sufficiently pure and dissolved in a suitable buffer.

-

Reaction Buffer: Use buffers devoid of primary amines. Phosphate-buffered saline (PBS) or 0.1M borate buffer at a pH between 7.0 and 9.0 are common choices.[1] For ribosomal proteins, 50mM triethanolamine buffer is often cited.[1]

-

Chelating Agent: It is highly recommended to include 2-5 mM EDTA in the buffer to chelate divalent metals, which can catalyze the oxidation of the newly formed sulfhydryl groups into disulfide bonds.[1][3]

-

Traut's Reagent: Prepare a stock solution (e.g., 14 mM by dissolving at 2 mg/mL in water or buffer) immediately before use.[1]

B. Reaction Procedure:

-

Prepare Protein Solution: Ensure the protein is fully dissolved in the chosen amine-free reaction buffer containing EDTA.

-

Calculate Reagent Amount: Determine the desired molar excess of Traut's reagent. A 2- to 20-fold molar excess is typically used.[1][3] For example, a 10-fold molar excess for an IgG antibody (150 kDa) generally results in the modification of 3-7 sulfhydryl groups per antibody.[1] Using excesses greater than 50-fold may negatively impact protein function.[1][14]

-

Initiate Thiolation: Add the calculated volume of the Traut's reagent stock solution to the protein solution. Mix gently but thoroughly.

-

Incubate: Allow the reaction to proceed for 1 hour at room temperature.[1][3]

C. Purification:

-

Remove Excess Reagent: Immediately after incubation, it is crucial to separate the thiolated protein from unreacted Traut's reagent and its hydrolysis byproducts.

-

Methodology: This is typically achieved using a desalting column (e.g., SpinOut™ GT-600) or through dialysis against the reaction buffer.[3]

-

Post-Purification: The newly introduced sulfhydryl groups are susceptible to oxidation. The purified protein should be used immediately in downstream applications (e.g., conjugation to a maleimide-activated molecule) or stored appropriately, potentially under an inert atmosphere.[1]

Conclusion

Traut's reagent is a powerful tool for introducing sulfhydryl groups onto proteins and other amine-containing molecules. Its high reactivity in aqueous buffers at physiological pH and its charge-preserving nature make it ideal for a wide range of bioconjugation applications, including the development of antibody-drug conjugates (ADCs)[15], protein cross-linking studies, and surface immobilization. Understanding its chemical properties, stability limitations, and the nuances of reaction protocols is paramount for achieving successful and reproducible results in research and development settings.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. covachem.com [covachem.com]

- 5. Traut’s reagent - Enamine [enamine.net]

- 6. Traut's Reagent 500 mg (CAS 4781-83-3) - Traut's Reagent (this compound HCl) - ProteoChem [proteochem.com]

- 7. Structure and properties of Traut's Reagent: | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Traut's Reagent | G-Biosciences [gbiosciences.com]

- 9. This compound HCl | TargetMol [targetmol.com]

- 10. Thermo Scientific™ Pierce™ Traut's Reagent (this compound) | Fisher Scientific [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Caution in the use of this compound (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. Synthesis of 2-(14)C-iminothiolane and 2-(13)C,(15)N-iminothiolane (Traut's reagent) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Beginner's In-depth Guide to Protein Thiolation Using Traut's Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protein thiolation using Traut's reagent (2-iminothiolane), a fundamental technique for introducing sulfhydryl groups into proteins. This modification is a cornerstone for various bioconjugation strategies, enabling the creation of advanced therapeutics, diagnostic tools, and research probes. This document will delve into the core principles, provide detailed experimental protocols, and present quantitative data to empower researchers in their protein modification endeavors.

Introduction to Protein Thiolation and Traut's Reagent

Protein thiolation is the process of introducing sulfhydryl (-SH) groups onto a protein's surface. These groups are highly reactive and can be targeted for specific covalent bond formation, a critical step in creating protein conjugates. Traut's reagent, also known as this compound, is a cyclic thioimidate compound that efficiently introduces sulfhydryl groups by reacting with primary amines (-NH2), such as the ε-amino group of lysine residues.[1][2][3] A key advantage of Traut's reagent is that it maintains the overall charge of the modified amino group, minimizing potential impacts on protein structure and function.[4] The introduced sulfhydryl group has a spacer arm length of 8.1 Å.[5][6]

The modification of proteins with Traut's reagent is a versatile strategy employed in various applications, including:

-

Antibody-Drug Conjugates (ADCs): Thiolated antibodies can be conjugated to cytotoxic drugs for targeted cancer therapy.[2][7]

-

Protein-Protein Conjugates: Creation of fusion proteins or antibody-enzyme conjugates for immunoassays.[8]

-

Immobilization: Attaching proteins to solid supports for applications like biosensors or affinity chromatography.[1]

-

Cross-linking Studies: Investigating protein structure and interactions.[9][10]

The Chemistry of Thiolation with Traut's Reagent

Traut's reagent reacts specifically with primary amines at a pH range of 7-10.[5][11] The reaction involves the nucleophilic attack of the amine on the cyclic thioimidate, leading to the opening of the ring and the formation of an amidine linkage with a free sulfhydryl group.[2][3] While it can also react with hydroxyl groups, this reaction is significantly slower (approximately 100-fold less) than the reaction with amines and is generally negligible under typical protein thiolation conditions.[1][12]

Quantitative Parameters for Successful Thiolation

The efficiency of protein thiolation with Traut's reagent is influenced by several factors. The following tables summarize key quantitative data for optimizing the reaction.

| Parameter | Recommended Range/Value | Notes |

| pH | 7.0 - 9.0 | The reaction is most efficient within this range.[1][3] |

| Molar Excess of Traut's Reagent | 2 to 20-fold over protein | The optimal ratio depends on the desired level of thiolation and the number of available amines on the protein.[1][4] For IgG, a 10-fold molar excess typically results in 3-7 sulfhydryl groups per antibody.[1] |

| Reaction Time | 1 hour | At room temperature, the reaction is generally complete within an hour.[1] |

| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. |

| Buffer Component | Compatibility | Rationale |

| Phosphate Buffered Saline (PBS) | Recommended | A commonly used buffer for protein modifications.[1] |

| Borate Buffer | Recommended | Effective for maintaining the desired pH range.[1] |

| Triethanolamine Buffer | Recommended | Often cited in literature for ribosomal protein modification.[1] |

| Buffers with Primary Amines (e.g., Tris, Glycine) | Avoid | These buffers will compete with the protein for reaction with Traut's reagent.[1] |

| EDTA | Recommended (2-5 mM) | Chelates divalent metals that can catalyze the oxidation of sulfhydryl groups to disulfides.[1][4] |

Detailed Experimental Protocol

This protocol provides a general procedure for the thiolation of a protein using Traut's reagent.

Materials

-

Protein to be thiolated

-

Traut's Reagent (this compound HCl)

-

Reaction Buffer: Amine-free buffer, pH 7.0-9.0 (e.g., 0.1 M phosphate buffer, 50 mM borate buffer) containing 2-5 mM EDTA.

-

Desalting columns (e.g., SpinOut™ GT-600 or Zeba™ Spin Desalting Columns)

-

Ellman's Reagent (DTNB) for sulfhydryl quantification

Procedure

-

Protein Preparation:

-

Traut's Reagent Preparation:

-

Immediately before use, prepare a stock solution of Traut's reagent. Dissolving Traut's reagent at 2 mg/mL in water or buffer results in a ~14 mM solution.[1]

-

-

Thiolation Reaction:

-

Add the desired molar excess of Traut's reagent to the protein solution. For example, for a 10-fold molar excess to 1 mL of a 10 mg/mL IgG solution (~67 µM), you would add 48 µL of a 14 mM Traut's reagent stock solution.[1]

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.[1][2]

-

-

Purification of Thiolated Protein:

-

Quantification of Incorporated Sulfhydryls:

-

Determine the degree of thiolation using Ellman's Reagent (DTNB), which reacts with free sulfhydryls to produce a colored product that can be measured spectrophotometrically at 412 nm.[1]

-

Important Considerations

-

Stability of Traut's Reagent: While stable in acidic and neutral buffers, it hydrolyzes in alkaline conditions. However, the reaction with primary amines is significantly faster than hydrolysis.[1]

-

Stability of Thiolated Product: The newly introduced sulfhydryl groups can be prone to oxidation, forming disulfide bonds. It is recommended to use the thiolated protein immediately in the next conjugation step or to store it under anaerobic conditions or in the presence of a reducing agent if not used immediately.[1] The inclusion of EDTA in all buffers helps to minimize oxidation.[1][4]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for protein thiolation using Traut's reagent.

Applications in Signaling Pathways and Drug Development

The ability to introduce reactive handles onto proteins with minimal structural perturbation makes thiolation with Traut's reagent a valuable tool in studying and manipulating biological systems.

Probing Signaling Pathways

Thiolated proteins can be conjugated with fluorescent dyes or biotin for use as probes in cellular imaging and protein interaction studies. For example, a thiolated antibody can be labeled to track its corresponding antigen within a cell, providing insights into signaling cascades.

Development of Bioconjugates

A primary application is in the development of bioconjugates, such as ADCs. The workflow for creating an ADC often involves the initial thiolation of a monoclonal antibody.

Conclusion

Protein modification via the introduction of sulfhydryl groups using Traut's reagent is a robust and versatile technique.[2] Its efficiency, specificity for primary amines, and the preservation of the native charge of the modified residue make it an invaluable tool for researchers in basic science and drug development. By following the detailed protocols and considering the quantitative parameters outlined in this guide, scientists can confidently and successfully perform protein thiolation for a wide array of applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Traut's Reagent 500 mg (CAS 4781-83-3) - Traut's Reagent (this compound HCl) - ProteoChem [proteochem.com]

- 6. 제품 [insung.net]

- 7. Synthesis of 2-(14)C-iminothiolane and 2-(13)C,(15)N-iminothiolane (Traut's reagent) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crosslinking Applications | Thermo Fisher Scientific - IN [thermofisher.com]

- 9. korambiotech.com [korambiotech.com]

- 10. dc.engconfintl.org [dc.engconfintl.org]

- 11. covachem.com [covachem.com]

- 12. Traut’s reagent - Enamine [enamine.net]

2-Iminothiolane: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Iminothiolane hydrochloride (also known as Traut's Reagent), a widely used thiolating reagent in research and development. It covers critical safety information, handling precautions, and detailed experimental protocols to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

This compound is a cyclic thioimidate compound valued for its ability to introduce sulfhydryl (-SH) groups into molecules by reacting with primary amines.[1] This reaction is a cornerstone of bioconjugation, enabling the crosslinking and labeling of proteins and other biomolecules.[1][2]

| Property | Value | Source(s) |

| Synonyms | Traut's Reagent, 2-Thiolanimine hydrochloride | [3][4] |

| CAS Number | 4781-83-3 | [5][3][4] |

| Molecular Formula | C₄H₇NS · HCl | [5] |

| Molecular Weight | 137.63 g/mol | [5] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 197 - 201 °C | [4] |

| Solubility | Soluble in water (100 mg/mL), methanol, ethanol, and DMSO. Insoluble in ether. | [3] |

| Storage Temperature | 2 - 8 °C, under desiccating conditions. | [3][6] |

Safety Data Sheet Summary

There are some discrepancies in the classification of this compound hydrochloride across different suppliers. While some classify it as non-hazardous[4][7], others identify it as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation. Therefore, it is prudent to handle this compound with care, adhering to the more stringent safety precautions outlined below.

Hazard Identification

-

Classification: May be classified as Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific target organ toxicity (single exposure) Category 3 (respiratory system).[5]

-

Signal Word: Warning[5]

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

Toxicological Information

Quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) are not available for this compound hydrochloride.

First Aid Measures

| Exposure | First Aid Measures | Source(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician. | [5][3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5][3] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. | [5] |

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Accidental Release: Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation.[5]

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the stability of this compound and ensure laboratory safety.

| Precaution | Details | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [5][3] |

| Handling | Wash face, hands, and any exposed skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. | [5][3] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. For long-term storage, it is recommended to store in a freezer. Incompatible with strong oxidizing agents. | [5][3] |

Experimental Protocols and Methodologies

This compound is primarily used to introduce sulfhydryl groups to primary amines on biomolecules, a process known as thiolation. This enables a variety of subsequent bioconjugation reactions.

Chemical Reaction Mechanism

This compound reacts with primary amines (e.g., the epsilon-amino group of lysine residues in proteins) at a pH range of 7-10.[1][8] The reaction results in the opening of the thiolane ring and the formation of an amidine linkage, which preserves the positive charge of the original amine. This process introduces a free sulfhydryl group that can be used for subsequent conjugation.

General Protocol for Protein Thiolation

This protocol outlines the general steps for introducing sulfhydryl groups into a protein using this compound.

Materials:

-

Protein solution (1-10 mg/mL)

-

This compound hydrochloride (Traut's Reagent)

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

-

EDTA solution (0.5 M)

-

Desalting column

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, borate, or HEPES). If the protein solution contains primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer via dialysis or a desalting column.

-

Add EDTA: Add EDTA to the protein solution to a final concentration of 1-5 mM to prevent oxidation of the newly formed sulfhydryl groups.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in the amine-free buffer. A 10- to 20-fold molar excess over the protein is a common starting point.

-

Reaction: Add the freshly prepared this compound solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the amine-free buffer containing 1-5 mM EDTA. The thiolated protein is now ready for downstream applications.

Protocol for Antibody-Drug Conjugation (ADC)

This protocol describes a two-step process for creating an antibody-drug conjugate (ADC) by first introducing thiol groups onto the antibody.

Materials:

-

Antibody in amine-free buffer

-

This compound hydrochloride

-

Maleimide-activated drug

-

Reaction Buffer (e.g., 0.1 M phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 7.2-8.0)

-

Conjugation Buffer (e.g., 10 mM phosphate, 140 mM NaCl, pH 6.5)

-

Desalting columns

Procedure:

-

Thiolate Antibody: Follow the "General Protocol for Protein Thiolation" (Section 4.2) to introduce sulfhydryl groups onto the antibody.

-

Activate Drug: Dissolve the maleimide-activated drug in an appropriate solvent.

-

Conjugation: Add a molar excess of the maleimide-activated drug to the thiolated antibody solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting ADC using size-exclusion chromatography or another suitable method to remove unconjugated drug and antibody.

Conclusion

This compound is a powerful tool for bioconjugation in research and drug development. A thorough understanding of its chemical properties, potential hazards, and proper handling procedures is essential for its safe and effective use. By following the guidelines and protocols outlined in this technical guide, researchers can confidently employ this compound in their experimental workflows while maintaining a safe laboratory environment.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. The use of this compound as an RNA-protein cross-linking agent in Escherichia coli ribosomes, and the localisation on 23S RNA of sites cross-linked to proteins L4, L6, L21, L23, L27 and L29 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Comparison of four methods for the biofunctionalization of gold nanorods by the introduction of sulfhydryl groups to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Traut's Reagent with Lysine Residues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, experimental protocols, and critical factors governing the reaction of Traut's reagent (2-iminothiolane) with protein lysine residues. This process, known as thiolation, is a cornerstone of bioconjugation chemistry, enabling the creation of advanced therapeutics, diagnostics, and research tools.

Introduction: The Role of Traut's Reagent in Bioconjugation

Traut's reagent, chemically known as this compound (2-IT), is a cyclic thioimidate compound widely used for introducing sulfhydryl (-SH) groups into proteins and other biomolecules.[1][2][3] The primary targets for this modification are the ε-amino groups of lysine residues and the N-terminal α-amino group, which are typically abundant and surface-exposed on proteins.[4][5]

The key advantage of Traut's reagent is its ability to convert a primary amine into a sulfhydryl group while preserving the positive charge of the original amine through the formation of an amidine group.[1][5][6] This charge retention is crucial for maintaining the native conformation and solubility of the modified protein. The newly introduced sulfhydryl group is a versatile chemical handle that can be used for a variety of subsequent conjugation reactions, such as linking drugs, imaging agents, or other polymers.[1][4][7] This two-step strategy is fundamental in the development of antibody-drug conjugates (ADCs).[5][8]

The Chemical Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the cyclic thioimidate ring of this compound. This ring-opening reaction results in the formation of a 4-mercaptobutyramidine derivative on the lysine side chain, exposing a free sulfhydryl group.[9]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Activation of polysaccharides with this compound and its uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. dc.engconfintl.org [dc.engconfintl.org]

- 8. Synthesis of 2-(14)C-iminothiolane and 2-(13)C,(15)N-iminothiolane (Traut's reagent) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

Solubility of 2-Iminothiolane Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-iminothiolane hydrochloride (also known as Traut's Reagent), a critical reagent for introducing sulfhydryl groups onto proteins, peptides, and other biomolecules. Understanding its properties in different buffer systems is paramount for successful bioconjugation and drug development applications.

Quantitative Solubility Data

This compound hydrochloride exhibits high solubility in aqueous solutions and some organic solvents. The following table summarizes the available quantitative solubility data. It is recommended to prepare stock solutions at high concentrations in these solvents and then dilute them into the desired reaction buffer.

| Solvent | Solubility | Molar Equivalent | Notes |

| Water | 100 mg/mL[1][2] | ~726.6 mM | May require sonication or gentle heating to fully dissolve[1][2]. |

| Dimethyl Sulfoxide (DMSO) | 14.29 - 24 mg/mL | ~103.8 - 174.4 mM | Sonication and warming may be necessary. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility[1]. |

Recommended Buffers and Reaction Conditions

The reaction of this compound hydrochloride with primary amines is most efficient at a pH range of 7-10[2]. The choice of buffer is critical, as buffers containing primary amines (e.g., Tris) can compete with the target molecule for the reagent. Therefore, non-amine containing buffers are strongly recommended.

| Recommended Buffer | Typical Concentration | Recommended pH Range | Key Considerations |

| Phosphate-Buffered Saline (PBS) | 1X (e.g., 10 mM PO₄³⁻, 137 mM NaCl, 2.7 mM KCl) | 7.2 - 8.0 | Widely used and compatible. Ensure the absence of any primary amine additives. |

| Borate Buffer | 0.1 M | 8.0 - 9.0 | A common alternative to phosphate buffers. |

| Triethanolamine-HCl Buffer | 50 mM | 7.5 - 8.5 | Often cited in literature for modifying ribosomal proteins. |

| HEPES Buffer | 20 - 50 mM | 7.0 - 8.0 | A common "Good's" buffer suitable for many biological applications. |

Note: The addition of 1-5 mM EDTA to the reaction buffer is highly recommended to chelate divalent metal ions, which can catalyze the oxidation of the newly introduced sulfhydryl groups to disulfides.

Stability of this compound Hydrochloride in Buffers

The stability of this compound hydrochloride in solution is pH-dependent.

-

In Acidic to Neutral Buffers (pH < 7): The reagent is relatively stable in buffers that do not contain primary amines[3].

-

In Alkaline Buffers (pH > 7): The rate of hydrolysis increases with pH. In a 50mM triethanolamine buffer at pH 8, the half-life of hydrolysis is approximately 1 hour[3]. This is generally slower than the rate of reaction with primary amines, which has a half-life of about 5 minutes in the presence of 20mM glycine in the same buffer[3].

Important: Stock solutions of this compound hydrochloride should be prepared fresh immediately before use. If storage is necessary, aliquoted solutions in an appropriate solvent can be stored at -20°C for up to one month or -80°C for up to six months[1]. Avoid repeated freeze-thaw cycles[1].

The thiol adduct initially formed from the reaction of this compound with an amine is also unstable and can undergo intramolecular cyclization to form a non-thiol N-substituted this compound, with the loss of ammonia. This decay is faster for adducts formed with low pKa amines. Therefore, it is recommended to use the newly generated thiol groups for subsequent reactions promptly.

Experimental Protocols

Preparation of a 10 mg/mL (approx. 72.7 mM) Stock Solution in Water

-

Weigh out 10 mg of this compound hydrochloride.

-

Add to 1 mL of high-purity, deionized water.

-

Vortex or sonicate until fully dissolved. Gentle warming may be applied if necessary.

-

Use the solution immediately.

General Protocol for Thiolation of a Protein

-

Protein Preparation: Dissolve the protein to be modified in a suitable non-amine buffer (e.g., PBS, Borate buffer) at a pH between 7.2 and 8.0. The recommended protein concentration is typically 1-10 mg/mL. Include 1-5 mM EDTA in the buffer.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound hydrochloride in water or buffer (e.g., 2 mg/mL, which is approximately 14 mM)[3].

-

Thiolation Reaction: Add a 10- to 20-fold molar excess of the this compound hydrochloride solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

Purification: Immediately after incubation, remove the excess reagent and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS with EDTA).

-

Quantification (Optional): The number of incorporated sulfhydryl groups can be determined using Ellman's Reagent (DTNB).

Visualizations

Reaction Pathway of this compound with a Primary Amine

General Experimental Workflow for Protein Thiolation

References

An In-depth Technical Guide to Thiolating Agents: 2-Iminothiolane vs. Alternatives

In the landscape of bioconjugation, the introduction of sulfhydryl (-SH) groups onto proteins, peptides, and other biomolecules is a critical step for creating targeted therapeutics, diagnostic agents, and research tools. This guide provides a detailed comparison of 2-Iminothiolane (also known as Traut's Reagent) with other common thiolating agents, focusing on their mechanisms, reaction specifics, and practical applications for researchers, scientists, and drug development professionals.

Core Concepts in Thiolation

Thiolation is the process of introducing a sulfhydryl group into a molecule. These thiol groups are highly reactive nucleophiles, making them ideal handles for subsequent conjugation reactions, most commonly with maleimide-functionalized molecules to form stable thioether bonds.[1] The choice of thiolating agent is crucial as it can impact the stability, charge, and functionality of the resulting biomolecule.

This compound (Traut's Reagent): A Detailed Profile

This compound is a cyclic thioimidate that reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to introduce a sulfhydryl group.[2][3]

Mechanism of Action: The reaction involves the nucleophilic attack of a primary amine on the cyclic thioimidate ring of this compound. This opens the ring and forms a stable amidine linkage, exposing a free sulfhydryl group. A key advantage of this reaction is that it preserves the original charge of the amine, as the newly formed amidine group is positively charged at physiological pH.[3]

Key Features:

-

One-Step Reaction: Introduces a free thiol in a single, direct step.

-

Charge Preservation: The resulting amidine bond maintains a positive charge, minimizing perturbations to the protein's isoelectric point and overall structure.[3]

-

High Reactivity: Reacts efficiently with primary amines at a pH range of 7-9.[2]

-

Stability Concerns: The generated thiol adduct, a 4-mercaptobutyramidine, can be unstable under certain conditions. It can undergo a decay process to a non-thiol N-substituted this compound product with the loss of ammonia. This decay is faster for amines with lower pKa values and at higher pH.[4] Immediate use or "capping" of the introduced thiol is often recommended to prevent this side reaction.[4]

Common Alternative Thiolating Agents

Several other reagents are widely used for thiolation, each with distinct chemical properties and procedural requirements. The most common alternatives include N-succinimidyl S-acetylthioacetate (SATA) and N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

N-Succinimidyl S-acetylthioacetate (SATA)

SATA is an N-hydroxysuccinimide (NHS) ester that reacts with primary amines to introduce a protected sulfhydryl group.[5]

Mechanism of Action: The reaction proceeds in two distinct steps:

-

Acylation: The NHS ester of SATA reacts with a primary amine to form a stable amide bond, attaching an acetyl-protected thiol.[6]

-

Deprotection: The acetyl group is removed by treatment with hydroxylamine (NH₂OH) to expose the free sulfhydryl group.[5][6]

Key Features:

-

Two-Step Process: Requires a separate deprotection step, which adds complexity but also offers control.

-

Protected Thiol: The intermediate is stable and can be stored indefinitely before the final deprotection and conjugation.[5][6]

-

Charge Alteration: The reaction converts a positively charged primary amine into a neutral amide bond, which can alter the protein's overall charge and potentially its conformation and solubility.

-

Mild Conditions: The reactions are typically performed under mild, non-denaturing conditions.[6]

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

SPDP is another NHS ester-based reagent that introduces a protected thiol in the form of a pyridyldithio group.[1][7]

Mechanism of Action:

-

Amine Reaction: The NHS ester reacts with primary amines to form a stable amide linkage.[7]

-

Thiol Generation: The attached pyridyldithio group can then either react with an existing thiol on another molecule via thiol-disulfide exchange or be reduced using an agent like Dithiothreitol (DTT) to generate a free sulfhydryl group.[1][8]

Key Features:

-

Reversible Linkage: The introduced disulfide bond is cleavable under reducing conditions, a valuable feature for applications like drug delivery within the reducing environment of a cell.[7]

-

Quantifiable Reaction: The release of pyridine-2-thione during thiol-disulfide exchange can be monitored spectrophotometrically at 343 nm, allowing for quantification of the conjugation reaction.[9]

-

Charge Alteration: Similar to SATA, SPDP converts a primary amine to a neutral amide, altering the charge of the modified residue.

Quantitative Comparison of Thiolating Agents

| Feature | This compound (Traut's Reagent) | SATA | SPDP |

| Reaction Target | Primary Amines (-NH₂) | Primary Amines (-NH₂)[5] | Primary Amines (-NH₂)[7] |

| Reaction Steps | 1 (Direct Thiolation)[3] | 2 (Acylation + Deprotection)[6] | 2 (Amine Reaction + Reduction/Exchange)[7][8] |

| Reactive Group | Cyclic Thioimidate | NHS Ester[5] | NHS Ester[7] |

| Linkage Formed | Amidine | Amide[6] | Amide[7] |

| Charge Change | Positive charge preserved[3] | Positive charge lost (neutral amide)[5] | Positive charge lost (neutral amide)[7] |

| Optimal pH | 7.0 - 9.0 | 7.0 - 8.2 (Acylation)[10] | 7.2 - 8.5 (Amine Reaction)[7] |

| Thiol State | Immediately free & active | Protected (S-acetyl), requires deprotection[5] | Protected (pyridyldithio), requires reduction[8] |

| Key Advantage | Simplicity, charge preservation[3] | Stable intermediate, controllable deprotection[5] | Reversible linkage, quantifiable reaction[7][9] |

| Key Disadvantage | Potential instability of thiol adduct[4] | Two steps, alters charge[6] | Two steps, alters charge, potential for disulfide scrambling |

Experimental Protocols

General Considerations

-

Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the agent.[5] Phosphate-buffered saline (PBS) or borate buffers are common choices.

-

Chelating Agents: Include a chelating agent like EDTA (2-5 mM) in reaction and storage buffers to prevent the oxidation of sulfhydryl groups, which can lead to unwanted disulfide bond formation.[3]

-

Purification: After modification, it is crucial to remove excess, unreacted reagent and byproducts using methods like desalting columns (gel filtration) or dialysis.[8][10]

Protocol 1: Thiolation using this compound (Traut's Reagent)

Materials:

-

Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 8.0) containing 2-5 mM EDTA.

-

This compound•HCl (Traut's Reagent).

-

Desalting column.

Procedure:

-

Dissolve the protein to be modified in the reaction buffer to the desired concentration.[3]

-

Prepare a fresh solution of Traut's Reagent in the reaction buffer.

-

Add a 2 to 20-fold molar excess of Traut's Reagent to the protein solution. The optimal ratio should be determined empirically based on the desired level of thiolation.[3] For IgG, a 10-fold molar excess is often sufficient to introduce 3-7 sulfhydryls per antibody.

-

Incubate the reaction for 1 hour at room temperature.[3]

-

Immediately remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a buffer containing EDTA.[3]

-

Use the thiolated protein immediately in the subsequent conjugation step to minimize thiol oxidation and adduct decay.[4]

Protocol 2: Thiolation using SATA

Materials:

-

Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[6]

-

SATA reagent.

-

Anhydrous DMSO or DMF.[10]

-

Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in reaction buffer, pH 7.2-7.5.[6]

-

Desalting column.

Procedure:

A. Acylation:

-

Dissolve the protein in the reaction buffer.[6]

-

Immediately before use, dissolve SATA in DMSO or DMF to create a stock solution (e.g., ~55 mM).[5]

-

Add the desired molar excess (e.g., 9:1 for IgG) of the SATA stock solution to the protein solution.[5][6]

-

Incubate for 30-60 minutes at room temperature.[10]

-

Remove excess SATA using a desalting column. At this stage, the modified protein is stable and can be stored.[5][6]

B. Deacetylation (Deprotection):

-

To the SATA-modified protein solution, add the Deacetylation Solution (e.g., 100 µL per 1 mL of protein solution).[6]

-

Incubate for 2 hours at room temperature.[6]

-

Purify the now-thiolated protein from the hydroxylamine using a desalting column equilibrated with a buffer containing EDTA.[6]

-

Use the protein promptly for the next reaction.

Visualization of Workflows and Mechanisms

Logical Comparison of Thiolation Agents

Caption: Decision tree for selecting an appropriate thiolating agent.

Reaction Mechanism: this compound

References

- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.sangon.com [store.sangon.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Traut's Reagent: A Technical Guide to its Historical Context and Original Applications in Ribosome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traut's reagent, chemically known as 2-iminothiolane, is a thiolating chemical cross-linking agent that has been instrumental in elucidating the spatial arrangement of macromolecules within complex biological assemblies. Its primary utility lies in its ability to react with primary amines, such as the lysine residues in proteins, and introduce a sulfhydryl group. This versatile reagent has been particularly pivotal in the field of ribosome research, enabling the identification of neighboring proteins and RNA-protein interactions within the ribosomal subunits. This technical guide provides an in-depth exploration of the historical context of Traut's reagent, its original applications in ribosome research, detailed experimental protocols, and a summary of the key findings.

Historical Context

The quest to understand the intricate architecture of the ribosome, the cell's protein synthesis machinery, necessitated the development of tools to probe the proximity of its constituent proteins and ribosomal RNA (rRNA). In 1973, Robert R. Traut and his colleagues introduced methyl 4-mercaptobutyrimidate, which would later be more commonly known as Traut's reagent or this compound.[1] Their seminal work published in Biochemistry detailed the synthesis of this novel reagent and its first application in cross-linking proteins within the 30S subunit of E. coli ribosomes.

The key innovation of Traut's reagent was its two-step reaction mechanism. First, the imidoester function of the reagent reacts with primary amino groups on proteins, forming a stable amidine linkage. This reaction introduces a free sulfhydryl (-SH) group at the site of modification. The second step involves the oxidation of these newly introduced sulfhydryl groups, leading to the formation of disulfide bonds between closely positioned proteins. A crucial feature of this approach is that the resulting disulfide cross-links are cleavable by reducing agents, which greatly simplifies the analysis of the cross-linked products. This cleavable nature was a significant advantage over many existing cross-linking agents at the time.

Original Applications in Ribosome Research

The initial applications of Traut's reagent focused on mapping the topography of ribosomal proteins. By identifying which proteins could be cross-linked, researchers could deduce their spatial proximity within the ribosomal subunits. This information was vital for constructing the first three-dimensional models of the ribosome.

Protein-Protein Proximity in the E. coli 30S Subunit

The pioneering work by Traut's group involved treating the 30S ribosomal subunit of E. coli with this compound, followed by oxidation to induce disulfide bond formation between neighboring proteins. The resulting cross-linked protein pairs were then identified using a technique called diagonal sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This method separates the cross-linked complexes in the first dimension, and after cleavage of the disulfide bonds, the individual proteins are resolved in the second dimension, appearing off the diagonal of non-cross-linked proteins.

Protein-Protein Proximity in the E. coli 50S Subunit and Eukaryotic Ribosomes

Following the successful application on the 30S subunit, the technique was extended to the larger 50S subunit of the E. coli ribosome and to eukaryotic ribosomes, such as those from rat liver.[2] These studies provided a wealth of data on the arrangement of proteins in these complex structures, revealing intricate networks of protein-protein interactions.

RNA-Protein Cross-linking

Beyond protein-protein interactions, Traut's reagent was also adapted to identify proteins in close proximity to ribosomal RNA. This was achieved by reacting the ribosome with this compound to introduce sulfhydryl groups onto the proteins, followed by mild ultraviolet (UV) irradiation. The UV light excites the RNA bases, which can then react with the nearby, newly introduced sulfhydryl groups on the proteins, forming a covalent RNA-protein cross-link.[3] This application was crucial for mapping the path of the rRNA chain and its interactions with ribosomal proteins. About 5% of the total protein in each subunit was found to be cross-linked to the RNA using this method.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from early studies using Traut's reagent to identify cross-linked proteins in E. coli ribosomes.

Table 1: Identified Cross-linked Protein Pairs in the E. coli 30S Ribosomal Subunit

| Cross-linked Pair | Reported Yield | Reference |

| S2 - S3 | - | Sommer & Traut, 1976 |

| S2 - S5 | - | Sommer & Traut, 1976 |

| S3 - S4 | - | Sommer & Traut, 1976 |

| S3 - S5 | - | Sommer & Traut, 1976 |

| S3 - S10 | - | Sommer & Traut, 1976 |

| S4 - S5 | - | Sommer & Traut, 1976 |

| S4 - S12 | - | Sommer & Traut, 1976 |

| S4 - S13 | Identified | Sommer & Traut, 1974[4] |

| S5 - S8 | - | Sommer & Traut, 1976 |

| S5 - S9 | - | Sommer & Traut, 1976 |

| S5 - S13 | - | Sommer & Traut, 1976 |

| S6 - S18 | - | Lambert et al., 1983 |

| S7 - S9 | - | Sommer & Traut, 1976 |

| S7 - S13 | - | Sommer & Traut, 1976 |

| S13 - S19 | - | Sommer & Traut, 1976 |

Table 2: Identified Cross-linked Protein Pairs in the E. coli 50S Ribosomal Subunit

| Cross-linked Pair | Yield (%) | Reference |

| L2 - L5 | 10-20 | Traut et al., 1986 |

| L2 - L7/L12 | 5-10 | Traut et al., 1986 |

| L5 - L7/L12 | 5-15 | Traut et al., 1986 |

| L5 - L10 | 10-20 | Traut et al., 1986 |

| L5 - L25 | 5-10 | Traut et al., 1986 |

| L7/L12 - L10 | 15-25 | Traut et al., 1986 |

| L7/L12 - L11 | 10-20 | Traut et al., 1986 |

| L17 - L32 | 10-20 | Walleczek et al., 1989 |

| L18 - L22 | 5-10 | Traut et al., 1986 |

| L19 - L25 | 5-15 | Walleczek et al., 1989 |

Experimental Protocols

Protocol 1: Protein-Protein Cross-linking of Ribosomal Subunits

This protocol is adapted from the methods described by Traut and colleagues.

Materials:

-

Purified ribosomal subunits (e.g., E. coli 30S)

-

Traut's reagent (this compound hydrochloride)

-

Reaction Buffer: 50 mM triethanolamine-HCl (pH 8.0), 50 mM KCl, 1 mM MgCl2

-

Oxidation Solution: 1 mM H2O2

-

Quenching Solution: 10 mM N-ethylmaleimide (NEM)

-

Dialysis Buffer: 2 M urea, 50 mM sodium acetate (pH 5.5), 5 mM EDTA

-

Sample Buffer for first dimension (non-reducing): SDS-PAGE sample buffer without reducing agent.

-

Sample Buffer for second dimension (reducing): SDS-PAGE sample buffer containing 5% β-mercaptoethanol.

Procedure:

-

Thiolation Reaction:

-

Dissolve the ribosomal subunits in the Reaction Buffer to a final concentration of 10-20 A260 units/mL.

-

Prepare a fresh solution of Traut's reagent in the Reaction Buffer at a concentration of 10 mg/mL.

-

Add the Traut's reagent solution to the ribosomal subunits to a final concentration of 1-2 mM.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

-

Oxidation:

-

To induce disulfide bond formation, add the Oxidation Solution to the reaction mixture to a final concentration of 1 mM H2O2.

-

Incubate for 30 minutes at 30°C.

-

-

Quenching:

-

Stop the reaction and block any remaining free sulfhydryl groups by adding the Quenching Solution to a final concentration of 10 mM NEM.

-

Incubate for 15 minutes at 30°C.

-

-

Protein Extraction:

-

Extract the ribosomal proteins from the cross-linked subunits using a standard method, such as acetic acid extraction.

-

Dialyze the extracted proteins against the Dialysis Buffer.

-

-

Diagonal SDS-PAGE:

-

Lyophilize the dialyzed protein sample.

-

Dissolve the protein sample in the non-reducing Sample Buffer.

-

Load the sample onto a tube gel or the first lane of a slab gel and perform electrophoresis.

-

After the first dimension, extrude the tube gel or cut out the lane from the slab gel.

-

Equilibrate the gel strip in the reducing Sample Buffer for 30 minutes to cleave the disulfide bonds.

-

Place the equilibrated gel strip horizontally on top of a second, larger slab gel.

-

Perform electrophoresis in the second dimension.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein spots. Proteins that were part of a cross-linked complex will appear below the diagonal line of non-cross-linked proteins.

-

Protocol 2: RNA-Protein Cross-linking in Ribosomal Subunits

This protocol is a synthesized methodology based on early reports of RNA-protein cross-linking using Traut's reagent and UV irradiation.

Materials:

-

Purified ribosomal subunits

-

Traut's reagent (this compound hydrochloride)

-

Reaction Buffer: 50 mM triethanolamine-HCl (pH 8.0), 50 mM KCl, 1 mM MgCl2

-

UV Cross-linking apparatus (254 nm)

-

RNase A and RNase T1

-

Proteinase K

-

Buffers for RNA and protein analysis

Procedure:

-

Thiolation of Ribosomal Proteins:

-

Follow step 1 of Protocol 1 to introduce sulfhydryl groups onto the ribosomal proteins.

-

-

UV Cross-linking:

-

Place the reaction mixture in a quartz cuvette or a petri dish on ice.

-

Irradiate the sample with UV light (254 nm) for a predetermined time (e.g., 10-30 minutes). The optimal irradiation time should be determined empirically.

-

-

Isolation of RNA-Protein Complexes:

-

Separate the cross-linked ribosomal subunits from unreacted components by sucrose gradient centrifugation.

-

-

Nuclease Digestion:

-

Digest the isolated cross-linked complexes with a mixture of RNase A and RNase T1 to fragment the rRNA, leaving only the peptide fragment covalently attached to the protein.

-

-

Identification of Cross-linked Proteins:

-

The proteins that are covalently linked to an RNA fragment can be identified by various methods, including immunoprecipitation with antibodies against specific ribosomal proteins followed by analysis of the attached RNA fragment, or by radiolabeling the RNA and identifying the labeled proteins after separation by 2D-PAGE.

-

-

Identification of RNA Cross-linking Site:

-

To identify the specific site on the rRNA that is cross-linked to a particular protein, the RNA-protein complex is isolated, and the protein is digested with Proteinase K, leaving a small peptide attached to the RNA. The RNA is then sequenced using reverse transcriptase to identify the position of the cross-link, which will cause a stop or a pause in the reverse transcription process.

-

Mandatory Visualizations

Caption: Reaction of Traut's reagent with a primary amine on a protein.

Caption: Experimental workflow for protein-protein cross-linking.

Caption: Workflow for RNA-protein cross-linking in ribosomes.

References

- 1. researchgate.net [researchgate.net]

- 2. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-protein cross-linking in Escherichia coli ribosomal subunits: localization of sites on 16S RNA which are cross-linked to proteins S17 and S21 by treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-linking of ribosomes using this compound (methyl 4-mercaptobutyrimidate) and identification of cross-linked proteins by diagonal polyacrylamide/sodium dodecyl sulfate gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fundamental principles of using 2-Iminothiolane for bioconjugation.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of 2-Iminothiolane (also known as Traut's Reagent) in bioconjugation. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this versatile reagent for modifying proteins, antibodies, oligonucleotides, and other biomolecules. This document details the reaction chemistry, provides quantitative data for optimizing conjugation strategies, and offers detailed experimental protocols for practical implementation.

Core Principles of this compound Chemistry

This compound is a cyclic thioimidate compound that serves as a valuable tool for introducing sulfhydryl (-SH) groups into biomolecules.[1][2] This process, known as thiolation, is a cornerstone of bioconjugation, enabling the covalent linkage of molecules for a wide array of applications, including the development of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the immobilization of proteins onto surfaces.[3][4][5]

The primary mode of action of this compound involves its reaction with primary amines (-NH2), such as the ε-amino group of lysine residues and the N-terminus of proteins.[3] This reaction proceeds efficiently under mild pH conditions (typically 7-9), resulting in the formation of an amidine linkage and the exposure of a reactive sulfhydryl group.[2][6][7] A key advantage of this modification is the retention of the positive charge of the original amine group, thus minimizing disturbances to the protein's native isoelectric point.[6]

While highly specific for primary amines, this compound can also react with hydroxyl groups, although at a significantly slower rate (approximately 100-fold less than with amino groups), particularly at higher pH.[6]

Quantitative Data for Reaction Optimization

The efficiency and stability of the thiolation reaction are critical parameters for successful bioconjugation. The following tables summarize key quantitative data to guide the optimization of experimental conditions.

| Parameter | Value | Conditions | Significance | Reference(s) |

| Optimal pH Range | 7.0 - 9.0 | Aqueous buffer | Reaction is most efficient in this range. | [2][3][6] |

| Half-life of 4-mercaptobutyramidine adduct (low pKa amines) | 0.3 - 3 hours | pH 8, 23°C | Highlights the need for prompt subsequent reaction steps when modifying molecules with low pKa amines (e.g., some peptides). | [8][9] |

| Half-life of 4-mercaptobutyramidine adduct (high pKa amines) | 3 - 44 hours | pH 8, 23°C | Greater stability is observed when modifying lysine residues in proteins, allowing for more flexible reaction timelines. | [8][9] |

| Half-life of this compound (hydrolysis) | ~1 hour | 50mM triethanolamine buffer, pH 8 | The reagent is relatively stable, but should be prepared fresh. | [6] |

| Half-life of this compound (reaction with primary amine) | ~5 minutes | 20mM glycine, 50mM triethanolamine buffer, pH 8 | The reaction with amines is significantly faster than hydrolysis, allowing for efficient modification with a modest molar excess of the reagent. | [6] |

| Thiolation Efficiency of IgG | 3 - 7 sulfhydryl groups per antibody | 10-fold molar excess of this compound | Provides a starting point for controlling the degree of antibody modification. | [6] |

Experimental Protocols

The following are detailed protocols for common bioconjugation procedures involving this compound.

General Protein Thiolation

This protocol outlines the fundamental steps for introducing sulfhydryl groups onto a protein.

Materials:

-

Protein of interest

-

This compound hydrochloride (Traut's Reagent)

-

Reaction Buffer: 50 mM potassium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0. Note: The buffer must be free of primary amines (e.g., Tris, glycine).[3]

-

Desalting column (e.g., spin column or gravity flow)

-

Ellman's Reagent (DTNB) for sulfhydryl quantification

Procedure:

-

Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a final concentration of 1-10 mg/mL.[9]

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the Reaction Buffer (e.g., 10 mM).

-

Thiolation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[3] Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.[9]

-

Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[9][10]

-

Quantification of Sulfhydryl Groups: Determine the concentration of incorporated sulfhydryl groups using Ellman's Reagent according to standard protocols.[11][12][13]

Two-Step Antibody-Drug Conjugation (ADC)

This protocol describes the creation of an ADC by first modifying an antibody with this compound, followed by conjugation to a maleimide-activated drug.

Materials:

-

Monoclonal antibody (mAb)

-

This compound hydrochloride

-

Maleimide-activated drug

-

Reaction Buffer: 50 mM potassium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0

-

Conjugation Buffer: 10 mM phosphate, 140 mM NaCl, pH 6.5[9]

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Thiolation: Follow the "General Protein Thiolation" protocol (Section 3.1) to introduce sulfhydryl groups onto the mAb.

-

Drug Conjugation:

-

Immediately after purification, exchange the thiolated antibody into the Conjugation Buffer.

-

Add the maleimide-activated drug to the thiolated antibody. The optimal molar ratio of drug to antibody should be determined empirically.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[9]

-

-

Purification of ADC: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug and antibody.[10]

Oligonucleotide Conjugation

This protocol details the conjugation of an amino-modified oligonucleotide to a protein.[14]

Materials:

-

3'-amino-modified oligonucleotide

-

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Protein to be conjugated

-

This compound hydrochloride

-

Activation Buffer: 0.1 M sodium bicarbonate, pH 8.2

-

Thiolation Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification columns (e.g., Sephadex G-25)

Procedure:

-

Oligonucleotide Activation:

-

Dissolve the 3'-amino-modified oligonucleotide in the Activation Buffer.

-

Add Sulfo-SMCC to the oligonucleotide solution and react for 1 hour at room temperature.

-

Purify the maleimide-activated oligonucleotide using a desalting column.[14]

-

-

Protein Thiolation:

-

Dissolve the protein in the Thiolation Buffer.

-

Add this compound and react for 2 hours at room temperature.[14]

-

-

Conjugation:

-

Mix the purified maleimide-activated oligonucleotide with the thiolated protein.

-

Allow the conjugation reaction to proceed, and then purify the oligonucleotide-protein conjugate.

-

Visualizing Bioconjugation Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

References

- 1. Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]